3-Cyclohexyltetrahydrofuran-3-OL
Description
3-Cyclohexyltetrahydrofuran-3-OL (CAS 1343388-18-0) is a cyclic ether-alcohol hybrid compound characterized by a tetrahydrofuran ring substituted with a cyclohexyl group and a hydroxyl group at the 3-position. Its molecular structure combines the rigidity of the cyclohexane moiety with the oxygen-rich tetrahydrofuran backbone, making it a versatile intermediate in organic synthesis and pharmaceutical research. The compound is commercially available through three suppliers globally, as noted in supplier databases .
Properties
Molecular Formula |
C10H18O2 |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
3-cyclohexyloxolan-3-ol |
InChI |
InChI=1S/C10H18O2/c11-10(6-7-12-8-10)9-4-2-1-3-5-9/h9,11H,1-8H2 |
InChI Key |
SSGVUJVAKHTWGK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2(CCOC2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexyltetrahydrofuran-3-OL can be achieved through several methods. One common approach involves the cyclization of 4-halo-1,3-butanediol in the presence of an organic solvent or under neat conditions . Another method includes the nucleophilic opening of epoxides, which is a widely used technique for forming tetrahydrofuran rings . The reaction conditions typically involve the use of catalysts such as p-toluenesulfonic acid (PTSA) at elevated temperatures ranging from 180°C to 220°C .
Industrial Production Methods
Industrial production of 3-Cyclohexyltetrahydrofuran-3-OL may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as cyclization, hydrolysis, and purification to obtain the desired compound in significant quantities .
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexyltetrahydrofuran-3-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the tetrahydrofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various substituted tetrahydrofuran derivatives, which can be further utilized in the synthesis of complex organic molecules .
Scientific Research Applications
3-Cyclohexyltetrahydrofuran-3-OL has several scientific research applications, including:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Cyclohexyltetrahydrofuran-3-OL involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Key Differences:
Core Ring Structure: 3-Cyclohexyltetrahydrofuran-3-OL features a tetrahydrofuran ring, whereas 3-Cyclohexylthiolane 1,1-dioxide contains a thiolane (sulfur-containing) ring oxidized to a sulfone. This difference impacts polarity, solubility, and reactivity .
Functional Group Diversity :
- The carboxylic acid group in 3-Cyclohexylsulfanylmethyl-benzofuran-2-carboxylic acid increases acidity and hydrogen-bonding capacity, unlike the hydroxyl group in 3-Cyclohexyltetrahydrofuran-3-OL .
- The sulfanyl (-S-) group in the benzofuran derivative introduces sulfur-based reactivity, such as susceptibility to oxidation or nucleophilic substitution .
Commercial Availability :
- 3-Cyclohexyltetrahydrofuran-3-OL has broader supplier availability (3 suppliers), suggesting higher industrial demand or synthetic accessibility compared to its analogues .
Notes on Data Limitations
The evidence provided is derived from supplier catalogs and non-peer-reviewed sources (e.g., books), which may lack detailed experimental data such as melting points, boiling points, or toxicity profiles.
Structural comparisons rely on functional group analysis; quantitative data (e.g., solubility parameters, pKa values) are absent in the available evidence .
Biological Activity
Overview of 3-Cyclohexyltetrahydrofuran-3-OL
3-Cyclohexyltetrahydrofuran-3-OL is a cyclic alcohol derivative that has garnered interest in various fields of research, particularly in medicinal chemistry and pharmacology. Its unique chemical structure may contribute to a range of biological activities, including potential therapeutic effects.
Chemical Structure
The compound features a tetrahydrofuran ring substituted with a cyclohexyl group and a hydroxyl group. This configuration may influence its interaction with biological targets.
Antimicrobial Properties
Research has indicated that compounds similar to 3-Cyclohexyltetrahydrofuran-3-OL may exhibit antimicrobial properties. Studies have shown that cyclic alcohols can disrupt microbial membranes, leading to cell lysis. While specific data on 3-Cyclohexyltetrahydrofuran-3-OL is limited, related compounds have demonstrated activity against various bacterial strains.
Cytotoxicity
Preliminary studies suggest that cyclic compounds can exhibit cytotoxic effects on tumor cells. The mechanism often involves the induction of apoptosis or necrosis in cancer cells. Although specific cytotoxicity data for 3-Cyclohexyltetrahydrofuran-3-OL is not available, its structural characteristics may allow it to engage in similar mechanisms.
Enzyme Inhibition
Enzyme inhibition is another area where 3-Cyclohexyltetrahydrofuran-3-OL might show promise. Compounds with hydroxyl groups are known to interact with active sites of enzymes, potentially inhibiting their activity. This could be particularly relevant in the context of diseases where enzyme dysregulation plays a critical role.
Case Studies and Research Findings
While direct studies on 3-Cyclohexyltetrahydrofuran-3-OL are scarce, related compounds have been extensively researched. Below is a summary table of findings from similar cyclic alcohols:
Future Research Directions
Further research is necessary to elucidate the specific biological activities of 3-Cyclohexyltetrahydrofuran-3-OL. Potential areas for investigation include:
- In vitro Studies : Assessing cytotoxicity against various cancer cell lines.
- Antimicrobial Testing : Evaluating efficacy against a broader range of pathogens.
- Mechanistic Studies : Understanding the molecular interactions at play within biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
